Cas no 898790-61-9 (4'-Bromo-3-(3-methylphenyl)propiophenone)
4'-Bromo-3-(3-methylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one
- 4'-BROMO-3-(3-METHYLPHENYL)PROPIOPHENONE
- MFCD07699576
- DTXSID10644070
- 898790-61-9
- AKOS016021054
- 4'-Bromo-3-(3-methylphenyl)propiophenone
-
- MDL: MFCD07699576
- Inchi: 1S/C16H15BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3
- InChI Key: NIJJITOSGOSLRT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(CCC1C=CC=C(C)C=1)=O
Computed Properties
- Exact Mass: 302.03100
- Monoisotopic Mass: 302.03063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.57300
4'-Bromo-3-(3-methylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B098410-250mg |
4'-Bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 250mg |
$ 440.00 | 2022-06-07 | ||
| TRC | B098410-500mg |
4'-Bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 500mg |
$ 735.00 | 2022-06-07 | ||
| Fluorochem | 205686-1g |
4'-bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 97% | 1g |
£540.00 | 2022-02-28 | |
| Fluorochem | 205686-2g |
4'-bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| Fluorochem | 205686-5g |
4'-bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780728-1g |
4'-Bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 98% | 1g |
¥21879.00 | 2024-04-26 | |
| A2B Chem LLC | AH91604-1g |
4'-Bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH91604-2g |
4'-Bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH91604-5g |
4'-Bromo-3-(3-methylphenyl)propiophenone |
898790-61-9 | 97% | 5g |
$2291.00 | 2024-04-19 |
4'-Bromo-3-(3-methylphenyl)propiophenone Related Literature
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4'-Bromo-3-(3-methylphenyl)propiophenone
Comprehensive Analysis of 4'-Bromo-3-(3-methylphenyl)propiophenone (CAS No. 898790-61-9): Properties, Applications, and Industry Trends
4'-Bromo-3-(3-methylphenyl)propiophenone (CAS No. 898790-61-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This brominated propiophenone derivative serves as a critical intermediate in the synthesis of complex molecules, particularly in drug discovery and material science. The compound's molecular formula, C16H15BrO, and its distinct aryl ketone backbone make it a versatile building block for cross-coupling reactions and medicinal chemistry applications.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 4'-Bromo-3-(3-methylphenyl)propiophenone. Researchers are actively exploring its potential in catalyzed Suzuki-Miyaura reactions, a topic frequently searched in academic databases. The compound's electron-withdrawing bromo group and lipophilic 3-methylphenyl moiety contribute to its reactivity profile, making it valuable for designing targeted kinase inhibitors – a hot topic in oncology research.
From a synthetic chemistry perspective, CAS No. 898790-61-9 exemplifies the growing demand for functionalized aromatic ketones in high-throughput screening libraries. Analytical data shows increasing searches for "brominated propiophenone solubility" and "4'-Bromo-3-(3-methylphenyl)propiophenone NMR spectrum," reflecting its importance in structure-activity relationship (SAR) studies. The compound typically appears as a white to off-white crystalline powder with a melting point range of 98-102°C, suitable for various organic transformations under mild conditions.
The pharmaceutical industry particularly values this compound for developing small-molecule therapeutics. Its structural motifs align with current research on allosteric modulators and protein degradation agents (PROTACs) – two trending areas in drug development. Laboratory protocols often utilize 4'-Bromo-3-(3-methylphenyl)propiophenone in palladium-catalyzed reactions, with studies demonstrating excellent yields in Buchwald-Hartwig aminations when paired with appropriate ligands.
Environmental and regulatory considerations have shaped modern applications of 898790-61-9. The compound's stability under ambient storage conditions and compatibility with flow chemistry systems make it attractive for sustainable manufacturing. Recent publications highlight its use in continuous processing setups, addressing industry demands for waste-minimized synthesis – a key focus in green chemistry initiatives.
Analytical characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone reveals distinct spectroscopic signatures. The carbonyl stretching frequency at ~1680 cm-1 in IR spectra and characteristic aromatic proton signals between 7.2-8.0 ppm in 1H NMR are crucial for quality control. These features correlate with frequent search queries about "propiophenone derivative identification" and "bromoaromatic compound analysis," underscoring the compound's diagnostic utility.
Emerging applications in material science have expanded the relevance of CAS 898790-61-9 beyond pharmaceuticals. Its incorporation into liquid crystal precursors and organic semiconductors demonstrates the compound's adaptability. This aligns with growing market interest in functional organic materials for optoelectronic devices, as reflected in patent filings and research funding patterns.
From a commercial standpoint, 4'-Bromo-3-(3-methylphenyl)propiophenone availability has increased to meet research demands, with purity specifications typically exceeding 97% for most applications. Suppliers now emphasize batch-to-batch consistency and provide detailed technical data sheets, responding to customer needs for reliable chemical building blocks. The compound's shelf life and storage stability remain key purchasing considerations.
Future research directions may explore the compound's potential in bioconjugation chemistry and catalytic asymmetric synthesis. With the rise of machine learning in molecular design, computational studies could further optimize its utility in fragment-based drug discovery. These developments position 898790-61-9 as a compound of enduring value in synthetic organic chemistry.
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